硫代吗啉-3-羧酸

描述

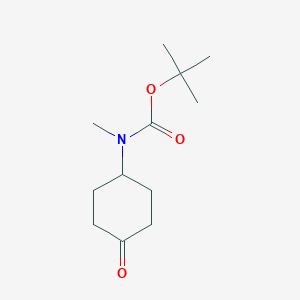

Thiomorpholine-3-carboxylic acid is a sulfur-containing heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is a cyclic imino acid that has been detected in biological systems such as bovine brain and human urine, suggesting its physiological relevance .

Synthesis Analysis

The synthesis of thiomorpholine-3-carboxylic acid and its derivatives has been approached through different methods. One study describes a convenient synthesis of optically active 3-morpholinecarboxylic acid and its thio analogue, tetrahydro-2H-1,4-thiazine-3-carboxylic acid, by reacting benzyl (S)-N-benzyloxycarbonyl-2-aziridinecarboxylate with 2-chloroethanol or 2-chloroethanethiol . Another study reports the polymer-supported synthesis of morpholine- and thiomorpholine-3-carboxylic acid derivatives, which involved the use of immobilized amino acids and solid-phase synthesis techniques . Additionally, the synthesis and separation of diastereomers of thiomorpholine-carboxylic acid esters have been achieved through the reaction of methyl 2,3-dibromopropionate with aminoethanethiol and L-cysteine methyl ester .

Molecular Structure Analysis

The molecular structure of thiomorpholine-3-carboxylic acid derivatives has been studied using various analytical techniques. Stereochemical studies have revealed the specific configuration of newly formed stereocenters in synthesized compounds . The identification of thiomorpholine-3-carboxylic acid in biological samples has been confirmed by co-chromatography and mass-spectrometric analysis, indicating its presence as a naturally occurring compound .

Chemical Reactions Analysis

Thiomorpholine-3-carboxylic acid and its derivatives participate in various chemical reactions. For instance, the bioactivation mechanism of L-thiomorpholine-3-carboxylic acid involves its metabolism by L-amino acid oxidase, leading to the formation of an imine and subsequent cytotoxicity in rat kidney cells . Another study describes the palladium-catalyzed perarylation of carboxylic acids, including thiomorpholine derivatives, which involves C-H bond cleavage and decarboxylation .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiomorpholine-3-carboxylic acid derivatives are influenced by their molecular structure. The presence of sulfur in the heterocyclic ring imparts unique characteristics to these compounds, such as their ability to form stable N-acylmorpholine rotamers . The cyclic structure of thiomorpholine-3-carboxylic acid is also responsible for its detection in biological systems, where it may play a role in physiological processes .

科学研究应用

合成和抗菌活性:硫代吗啉衍生物已被合成用于抗菌应用。例如,D. Kardile 和 N. Kalyane(2010 年)合成了硫代吗啉的芳香族和杂环衍生物,以增加微生物细胞内浓度并降低微生物耐药性。这些化合物显示出有希望的抗菌活性 (Kardile & Kalyane, 2010)。

化学合成技术:Fatemeh Khodadadi 等人(2021 年)报道了一种通过区域和立体选择性反应合成新型 3-硫代吗啉的高效工艺,展示了硫代吗啉-3-羧酸在化学合成中的多功能性 (Khodadadi 等人,2021 年)。

药物化学中的构建模块:Daniel P. Walker 和 D. J. Rogier(2013 年)制备了新型的桥连双环硫代吗啉构建模块,突出了它们在药物化学研究中的重要性。含有这些部分的一些类似物已进入人体临床试验 (Walker & Rogier, 2013)。

立体选择性聚合物负载合成:P. Králová 等人(2017 年)报道了吗啉和硫代吗啉-3-羧酸衍生物的聚合物负载合成。这项研究有助于立体选择性形成方法的开发 (Králová 等人,2017 年)。

合成中的催化:Azim Ziyaei Halimehjnai 等人(2013 年)使用硼酸/甘油作为硫代吗啉 1,1-二氧化物的合成催化剂。该研究展示了涉及硫代吗啉衍生物的绿色高效催化过程 (Halimehjnai 等人,2013 年)。

抗氧化和细胞毒活性:P. R. Reddy 等人(2014 年)对 N-唑取代的硫代吗啉衍生物的研究揭示了显着的抗氧化和细胞毒活性,一些化合物表现出比标准抗坏血酸更高的自由基清除活性 (Reddy 等人,2014 年)。

作用机制

安全和危害

属性

IUPAC Name |

thiomorpholine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c7-5(8)4-3-9-2-1-6-4/h4,6H,1-3H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOKIQGQOKXGHDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

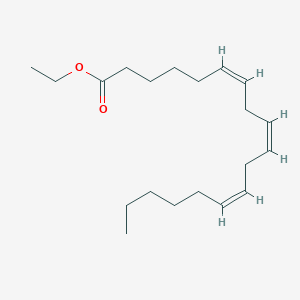

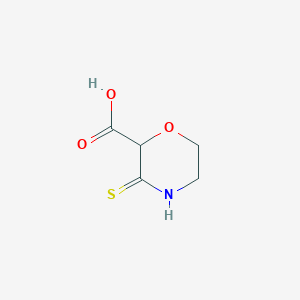

C1CSCC(N1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90943255 | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Thiomorpholine 3-carboxylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0059611 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Product Name |

Thiomorpholine-3-carboxylic acid | |

CAS RN |

20960-92-3 | |

| Record name | 3-Thiomorpholinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20960-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90943255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiomorpholine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is thiomorpholine-3-carboxylic acid synthesized?

A1: Thiomorpholine-3-carboxylic acid derivatives can be synthesized using a polymer-supported approach. This involves using immobilized Fmoc-Cys(Trt)-OH on a resin, followed by a series of reactions and a final cleavage step using trifluoroacetic acid and triethylsilane. This method allows for the stereoselective formation of the desired compound [].

Q2: What is the stereochemistry of thiomorpholine-3-carboxylic acid synthesized using the method described in []?

A2: The inclusion of triethylsilane in the cleavage cocktail leads to the stereoselective formation of a specific configuration at the newly formed stereocenter. Additionally, the synthesis results in the formation of stable N-acylmorpholine rotamers [].

Q3: Has thiomorpholine-3-carboxylic acid been identified in biological samples?

A3: Yes, thiomorpholine-3-carboxylic acid (TMA) has been identified in normal human urine []. Additionally, 1,4-thiomorpholine-3,5-dicarboxylic acid, a related compound, has also been detected in mammals [].

Q4: How is thiomorpholine-3-carboxylic acid related to the metabolism of ketimines?

A4: Thiomorpholine-3-carboxylic acid is a product of the enzymatic reduction of S-(2-aminoethyl)-L-cysteine ketimine. This ketimine is formed through the deamination of S-aminoethyl-L-cysteine, a sulfur-containing amino acid, by a transaminase enzyme. The reduction of the ketimine is catalyzed by an NAD(P)H-dependent reductase, yielding thiomorpholine-3-carboxylic acid [].

Q5: Are there any known applications of thiomorpholine-3-carboxylic acid derivatives in medicinal chemistry?

A5: Yes, a thiomorpholine-3-carboxylic acid derivative, 3(S)-2,2-dimethyl-4[4-pyridin-4-yloxy-benzenesulfonyl]-thiomorpholine-3-carboxylic acid hydroxamate (AG3340), has been investigated for its potential in treating Type 1 Diabetes. This compound acts as an inhibitor of MT1-MMP (membrane-tethered type-1 matrix metalloproteinase), an enzyme involved in the proteolysis of CD44 on T cells. This inhibition impacted T cell migration and homing to pancreatic islets, ultimately delaying the onset of diabetes in a mouse model [].

Q6: How can thiomorpholine-3-carboxylic acid and related compounds be analyzed in biological samples?

A6: A method using liquid chromatography-mass spectrometry with atmospheric pressure chemical ionization has been developed to simultaneously determine cystathionine, lanthionine, S-(2-aminoethyl)-L-cysteine, and their cyclic compounds, including 1,4-thiomorpholine-3,5-dicarboxylic acid and 1,4-thiomorpholine-3-carboxylic acid, in urine samples. This method involves an ion-exchange treatment step and has been demonstrated to be effective for quantifying these compounds in both healthy individuals and patients with cystathioninuria [].

Q7: What is the potential relationship between taurine derivatives and thiomorpholine-3-carboxylic acid?

A7: There might be unexplored relationships between taurine derivatives and products of ketimine metabolism, including thiomorpholine-3-carboxylic acid. This area warrants further investigation to uncover any potential connections [].

Q8: What is known about the autoxidation of S-aminoethyl-cysteine ketimine?

A8: Research indicates that the main product of S-aminoethyl-cysteine ketimine autoxidation is its corresponding sulfoxide derivative [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 8-azabicyclo[3.2.1]octan-3-ylcarbamate](/img/structure/B153499.png)

![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)

![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)